- Novel radical synthesis of morphine fragments spiro[benzofuran-3(2H),4'-piperidine] and octahydro-1H-benzofuro[3,2-e]isoquinolineTetrahedron, 1996, 52(33), 10935-10944,
Cas no 97112-03-3 (5,6,7,8-tetrahydro-5-Isoquinolinol)

5,6,7,8-tetrahydro-5-Isoquinolinol Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-tetrahydro-5-Isoquinolinol
- 5,6,7,8-tetrahydroisoquinolin-5-ol
- 5-Isoquinolinol, 5,6,7,8-tetrahydro-
- 5,6,7,8-Tetrahydro-5-isoquinolinol (ACI)
- FZUMQCKAVKSWLQ-UHFFFAOYSA-N
- DTXSID00445952
- CS-0188491
- 5-hydroxy-5,6,7,8-tetrahydroisoquinoline
- SCHEMBL2809491
- MFCD11847763
- DA-40004
- ZB1772
- 97112-03-3
-
- MDL: MFCD11847763
- Inchi: 1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2
- InChI Key: FZUMQCKAVKSWLQ-UHFFFAOYSA-N
- SMILES: OC1CCCC2C1=CC=NC=2
Computed Properties
- Exact Mass: 149.084063974g/mol
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
- XLogP3: 0.7
5,6,7,8-tetrahydro-5-Isoquinolinol PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228384-1g |
5,6,7,8-Tetrahydroisoquinolin-5-ol |
97112-03-3 | 95% | 1g |
$*** | 2023-05-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK931-200mg |
5,6,7,8-tetrahydro-5-Isoquinolinol |
97112-03-3 | 95+% | 200mg |
841.0CNY | 2021-07-15 | |
Ambeed | A423387-5g |
5,6,7,8-Tetrahydroisoquinolin-5-ol |
97112-03-3 | 95% | 5g |
$737.0 | 2025-02-21 | |
1PlusChem | 1P00IKDB-100mg |
5-Isoquinolinol, 5,6,7,8-tetrahydro- |
97112-03-3 | 95% | 100mg |
$26.00 | 2024-04-19 | |
1PlusChem | 1P00IKDB-1g |
5-Isoquinolinol, 5,6,7,8-tetrahydro- |
97112-03-3 | 95% | 1g |
$138.00 | 2024-04-19 | |
abcr | AB575122-250mg |
5,6,7,8-Tetrahydroisoquinolin-5-ol; . |
97112-03-3 | 250mg |
€154.90 | 2024-08-02 | ||
A2B Chem LLC | AI65407-100mg |
5,6,7,8-Tetrahydroisoquinolin-5-ol |
97112-03-3 | 95% | 100mg |
$24.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1248004-250mg |
5-Isoquinolinol, 5,6,7,8-tetrahydro- |
97112-03-3 | 97% | 250mg |
$90 | 2024-06-06 | |
A2B Chem LLC | AI65407-1g |
5,6,7,8-Tetrahydroisoquinolin-5-ol |
97112-03-3 | 95% | 1g |
$126.00 | 2024-07-18 | |
Crysdot LLC | CD11001889-1g |
5,6,7,8-Tetrahydroisoquinolin-5-ol |
97112-03-3 | 95+% | 1g |
$529 | 2024-07-19 |
5,6,7,8-tetrahydro-5-Isoquinolinol Production Method
Synthetic Circuit 1
Synthetic Circuit 2
- Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketonesJournal of the Chemical Society, 1985, (1985), 213-19,
Synthetic Circuit 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
- Preparation of pyrazoloisoquinoline derivatives as p38 kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 4
- Preparation of 2a-(piperidino or piperazinoalkyl)-2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one derivatives having binding affinity to 5-HT7 receptor, Japan, , ,
Synthetic Circuit 5
- Synthesis of arene oxide and trans-dihydro diol metabolites of isoquinolineJournal of the Chemical Society, 1992, (1992), 31-5,
Synthetic Circuit 6
- Preparation of tetrahydrobenzindole derivatives for treatment and prevention of diseases caused by abnormality in serotonin regulatory system, World Intellectual Property Organization, , ,
Synthetic Circuit 7
- Preparation of 1,4-disubstituted cyclic amine derivatives as serotonin antagonists, World Intellectual Property Organization, , ,
5,6,7,8-tetrahydro-5-Isoquinolinol Raw materials
5,6,7,8-tetrahydro-5-Isoquinolinol Preparation Products
5,6,7,8-tetrahydro-5-Isoquinolinol Related Literature
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 5,6,7,8-tetrahydro-5-Isoquinolinol
5,6,7,8-Tetrahydro-5-Isoquinolinol (CAS No. 97112-03-3): A Versatile Heterocyclic Compound with Emerging Applications
5,6,7,8-Tetrahydro-5-Isoquinolinol (CAS No. 97112-03-3) is a fascinating heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications across various scientific domains. This partially hydrogenated isoquinoline derivative, often referred to as THIQ in research circles, presents a compelling case study in medicinal chemistry and material science.
The molecular structure of 5,6,7,8-tetrahydroisoquinolin-5-ol combines the rigidity of an aromatic system with the flexibility of a saturated ring, making it an attractive scaffold for drug discovery. Recent studies have highlighted its potential as a building block for neurologically active compounds, particularly in the development of novel therapeutic agents targeting neurodegenerative diseases—a hot topic in pharmaceutical research given the aging global population.
From a synthetic chemistry perspective, 5,6,7,8-tetrahydro-5-isoquinolinol serves as a versatile intermediate. Its hydrogenated isoquinoline structure allows for diverse functionalization, enabling the creation of libraries of derivatives for biological screening. Researchers are particularly interested in its potential to modulate enzyme activity, with recent publications exploring its role in enzyme inhibition studies—a trending area in biochemical research.
The compound's physicochemical properties make it suitable for various material science applications. Its balanced lipophilicity and hydrogen-bonding capacity contribute to interesting solubility characteristics, which are currently being investigated for drug formulation optimization. This aligns with the pharmaceutical industry's growing focus on improving drug delivery systems—a frequent search topic among professionals in the field.
In the context of green chemistry (a highly searched term in current chemical literature), 5,6,7,8-tetrahydroisoquinolin-5-ol presents opportunities for sustainable synthesis routes. Recent advancements in catalytic hydrogenation methods have made the production of such partially hydrogenated heterocycles more environmentally friendly, addressing the industry's push toward greener processes.
The analytical characterization of CAS 97112-03-3 has benefited from modern spectroscopic techniques. NMR studies reveal interesting conformational dynamics in solution, while mass spectrometry provides reliable quality control—information frequently sought by analytical chemists working with similar compounds. These characterization aspects are crucial for researchers verifying compound purity, a common concern reflected in academic search queries.
Market trends indicate growing demand for tetrahydroisoquinoline derivatives like 5,6,7,8-tetrahydro-5-isoquinolinol, particularly from pharmaceutical research organizations. The compound's versatility as a synthetic intermediate has positioned it as a valuable asset in drug discovery pipelines, with procurement inquiries increasing steadily over the past five years—data that aligns with market analysis search patterns.
From a safety perspective, proper handling of 5,6,7,8-THIQ requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers should consult material safety data sheets for specific handling guidelines—a practice emphasized in recent laboratory safety training modules, another trending topic in scientific circles.
The future outlook for 5,6,7,8-tetrahydro-5-isoquinolinol applications appears promising. Ongoing research explores its potential in developing new therapeutic agents, particularly in neurological and metabolic disorders—areas receiving substantial research funding and media attention. This aligns with frequent searches about "promising drug candidates" and "novel therapeutic scaffolds" in scientific databases.
For synthetic chemists, the compound's hydrogenated isoquinoline core offers numerous possibilities for structural modification. Recent publications demonstrate innovative approaches to functionalize the tetrahydroisoquinoline skeleton, addressing the chemical community's growing interest in selective functionalization techniques—a topic generating significant discussion in recent conferences.
In conclusion, 5,6,7,8-tetrahydro-5-isoquinolinol (CAS No. 97112-03-3) represents an important compound at the intersection of medicinal chemistry and material science. Its unique structural features, combined with emerging applications in drug discovery and material development, ensure its continued relevance in scientific research—making it a compound worth watching in coming years, as reflected in increasing academic and industrial interest.
97112-03-3 (5,6,7,8-tetrahydro-5-Isoquinolinol) Related Products
- 2228516-57-0(1-(2-chloro-6-methylphenyl)-2,2-difluorocyclopropan-1-amine)
- 2172483-33-7(2-(3-hydroxyoxolan-3-yl)-2-methylpentanoic acid)
- 2680661-07-6(4-fluoro-1-(prop-2-en-1-yloxy)carbonylpiperidine-4-carboxylic acid)
- 2228512-58-9(tert-butyl N-1-(3-aminoprop-1-en-2-yl)cyclobutylcarbamate)
- 135637-92-2([rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol)
- 2445791-34-2(methyl 5-(bromomethyl)tricyclo3.3.0.0,3,7octane-1-carboxylate)
- 941946-64-1(1-(3-methoxyphenyl)-3-(4E)-2-oxo-3-(thiophen-2-yl)methyl-1,2,3,4-tetrahydroquinazolin-4-ylideneurea)
- 1391402-23-5((R)-1-(2-Bromophenyl)propan-1-amine hydrochloride)
- 1361803-44-2(2-Chloro-3-(2,4-dichlorophenyl)-5-hydroxypyridine)
- 2229242-53-7(2-(1,3-oxazol-5-yl)cyclopropan-1-amine)